Cas no 2680673-27-0 (benzyl 3-(hydroxymethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo3,4-cpyridine-6-carboxylate)

Benzyl 3-(hydroxymethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo3,4-cpyridine-6-carboxylate is a versatile organic compound. It exhibits high purity and structural stability, making it suitable for various applications in synthetic chemistry. Its unique pyrazolo-pyridine structure endows it with interesting chemical properties, including potential in medicinal chemistry for drug discovery. This compound is ideal for researchers seeking to explore novel compounds with diverse chemical and biological activities.
benzyl 3-(hydroxymethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo3,4-cpyridine-6-carboxylate structure
2680673-27-0 structure
商品名:benzyl 3-(hydroxymethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo3,4-cpyridine-6-carboxylate
CAS番号:2680673-27-0
MF:C16H19N3O3
メガワット:301.340363740921
CID:5633233
PubChem ID:165934081

benzyl 3-(hydroxymethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo3,4-cpyridine-6-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-28290560
    • 2680673-27-0
    • benzyl 3-(hydroxymethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate
    • benzyl 3-(hydroxymethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo3,4-cpyridine-6-carboxylate
    • インチ: 1S/C16H19N3O3/c1-18-15-9-19(8-7-13(15)14(10-20)17-18)16(21)22-11-12-5-3-2-4-6-12/h2-6,20H,7-11H2,1H3
    • InChIKey: SVUUTFMXGVJBSK-UHFFFAOYSA-N
    • ほほえんだ: O(CC1C=CC=CC=1)C(N1CCC2C(CO)=NN(C)C=2C1)=O

計算された属性

  • せいみつぶんしりょう: 301.14264148g/mol
  • どういたいしつりょう: 301.14264148g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 387
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 67.6Ų

benzyl 3-(hydroxymethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo3,4-cpyridine-6-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28290560-0.05g
benzyl 3-(hydroxymethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate
2680673-27-0 95.0%
0.05g
$1560.0 2025-03-19
Enamine
EN300-28290560-0.1g
benzyl 3-(hydroxymethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate
2680673-27-0 95.0%
0.1g
$1635.0 2025-03-19
Enamine
EN300-28290560-2.5g
benzyl 3-(hydroxymethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate
2680673-27-0 95.0%
2.5g
$3641.0 2025-03-19
Enamine
EN300-28290560-10g
benzyl 3-(hydroxymethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate
2680673-27-0
10g
$7988.0 2023-09-08
Enamine
EN300-28290560-1.0g
benzyl 3-(hydroxymethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate
2680673-27-0 95.0%
1.0g
$1857.0 2025-03-19
Enamine
EN300-28290560-0.5g
benzyl 3-(hydroxymethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate
2680673-27-0 95.0%
0.5g
$1783.0 2025-03-19
Enamine
EN300-28290560-10.0g
benzyl 3-(hydroxymethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate
2680673-27-0 95.0%
10.0g
$7988.0 2025-03-19
Enamine
EN300-28290560-5.0g
benzyl 3-(hydroxymethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate
2680673-27-0 95.0%
5.0g
$5387.0 2025-03-19
Enamine
EN300-28290560-1g
benzyl 3-(hydroxymethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate
2680673-27-0
1g
$1857.0 2023-09-08
Enamine
EN300-28290560-5g
benzyl 3-(hydroxymethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate
2680673-27-0
5g
$5387.0 2023-09-08

benzyl 3-(hydroxymethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo3,4-cpyridine-6-carboxylate 関連文献

benzyl 3-(hydroxymethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo3,4-cpyridine-6-carboxylateに関する追加情報

Introduction to Benzyl 3-(hydroxymethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate (CAS No. 2680673-27-0)

Benzyl 3-(hydroxymethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate, a compound with the CAS number 2680673-27-0, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the pyrazolo[3,4-c]pyridine scaffold, which has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. The presence of a benzyl group and a hydroxymethyl substituent at the 3-position of the pyrazolo[3,4-c]pyridine core enhances its pharmacological profile, making it a promising candidate for further investigation.

The structural framework of Benzyl 3-(hydroxymethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate is characterized by a fused ring system consisting of a pyrazole and a pyridine ring. This configuration is known to exhibit favorable interactions with biological targets, particularly enzymes and receptors involved in various disease pathways. The methyl group at the 1-position contributes to the steric properties of the molecule, influencing its binding affinity and selectivity. Such structural features make this compound an attractive scaffold for drug discovery and development.

In recent years, there has been growing interest in exploring novel derivatives of pyrazolo[3,4-c]pyridine due to their reported pharmacological activities. These include anti-inflammatory, anticancer, antimicrobial, and antiviral properties. The benzyl 3-(hydroxymethyl)-1-methyl derivative has shown particular promise in preclinical studies. For instance, research indicates that this compound may interact with specific enzymes involved in cell proliferation and apoptosis, making it a potential candidate for treating certain types of cancer.

The hydroxymethyl group at the 3-position is particularly noteworthy as it can participate in hydrogen bonding interactions with biological targets. This feature is crucial for optimizing binding affinity and improving drug-like properties. Additionally, the benzyl group can enhance solubility and metabolic stability, which are essential factors for successful drug development. These attributes collectively contribute to the compound's potential as a lead molecule for further medicinal chemistry optimization.

Recent advancements in computational chemistry have facilitated the rapid design and synthesis of novel heterocyclic compounds like Benzyl 3-(hydroxymethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate. High-throughput virtual screening (HTVS) and molecular docking studies have been employed to identify promising candidates with high binding affinity to target proteins. These computational approaches have significantly accelerated the drug discovery process by reducing the time and cost associated with experimental screening.

The synthesis of Benzyl 3-(hydroxymethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to ensure high yields and purity of the final product. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex fused ring system. These synthetic strategies are critical for producing sufficient quantities of the compound for preclinical testing and eventual clinical trials.

Ongoing research is focused on evaluating the pharmacokinetic properties of Benzyl 3-(hydroxymethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate to ensure its suitability for therapeutic use. Studies are being conducted to assess its absorption distribution metabolism and excretion (ADME) profiles in various animal models. These investigations are essential for determining optimal dosing regimens and identifying potential side effects before human clinical trials can commence.

The potential therapeutic applications of this compound are vast. Preliminary data suggest that it may have utility in treating neurological disorders by modulating neurotransmitter activity. Additionally,it has shown promise in inhibiting enzymes involved in inflammatory responses,making it a candidate for developing anti-inflammatory drugs。The broad spectrum of biological activities makes Benzyl 3-(hydroxymethyl)-1-methyl-1H,4 H,5 H,6 H,7 H - pyrazolo [ 3 , 4 - c ] pyridine - 6 - carboxylate a versatile scaffold for multiple therapeutic indications。

In conclusion,Benzyl 3-(hydroxymethyl)-1-methyl-1 H ,4 H ,5 H ,6 H ,7 H - pyrazolo [ 3 , 4 - c ] pyridine - 6 - carboxylate ( CAS No . 2680673 -27 -0 ) represents a significant advancement in pharmaceutical chemistry。 Its unique structural features , combined with promising preclinical data , make it an attractive candidate for further development。 As research continues to uncover new biological activities and optimize synthetic methodologies, this compound holds great potential for contributing to future therapeutic strategies。

おすすめ記事

推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司